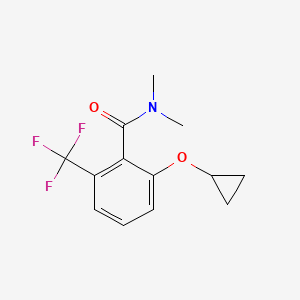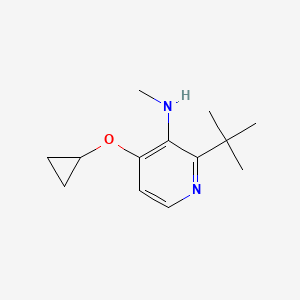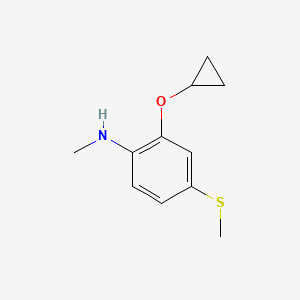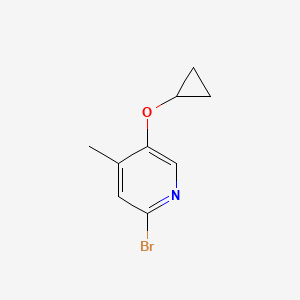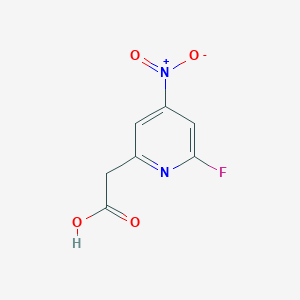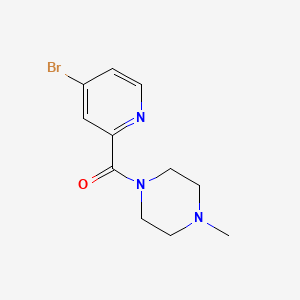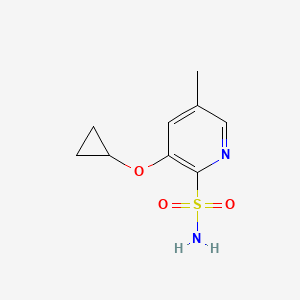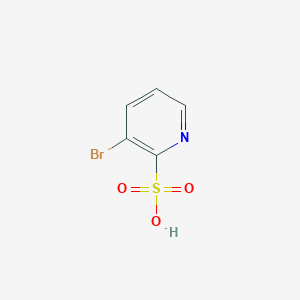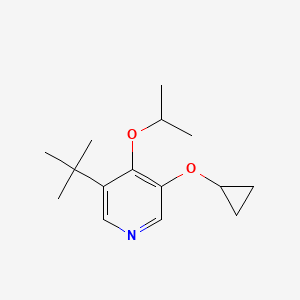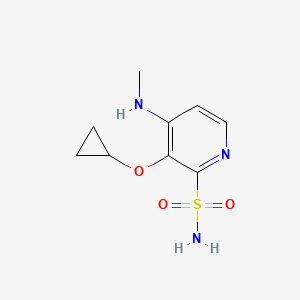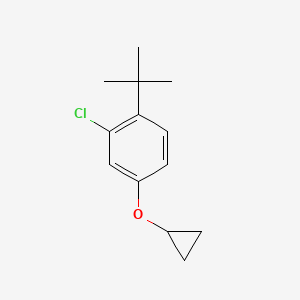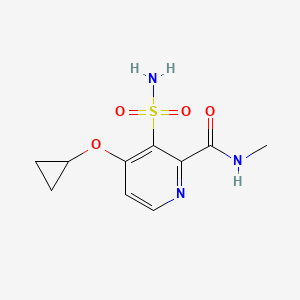
4-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methyl group, and a sulfamoyl group attached to a picolinamide backbone. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the context of its use, such as in antimicrobial or anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-N-methyl-4-sulfamoylpicolinamide: This compound has a similar structure but differs in the position of the sulfamoyl group.
4-Cyclopropoxy-3-sulfamoylpicolinamide: Another closely related compound with slight structural variations.
Uniqueness
4-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C10H13N3O4S |
|---|---|
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-3-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-12-10(14)8-9(18(11,15)16)7(4-5-13-8)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16) |
InChI-Schlüssel |
RTVPESLOWZVXRN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=CC(=C1S(=O)(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


